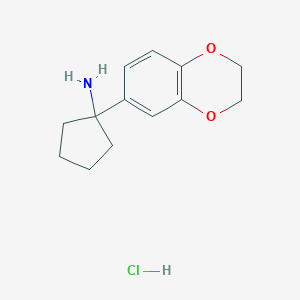

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H10O3 . It is also known by other names such as 6-Acetyl-1,4-benzodioxane, 6-Acetyl-1,4-benzodioxan, 1,4-Benzodioxin, ethanone deriv., Ketone, 1,4-benzodioxan-6-yl methyl, 1,4-Benzodioxan-6-yl methyl ketone, 1- (2,3-Dihydro-benzo [1,4]dioxin-6-yl)-ethanone, and 6-Acetylbenzodioxan .

Synthesis Analysis

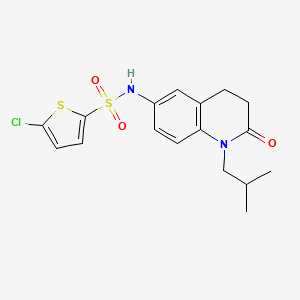

The synthesis of similar compounds has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthesis was triggered by reaction of 1,4-benzodioxane-6- amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxane ring system . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis

The molecular weight of “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride” is 178.1846 . Other physical and chemical properties such as solubility, melting point, and crystallinity are crucial for the practical application of these compounds.Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Researchers have explored the synthesis of amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid and evaluated their anticonvulsant activities. This study indicates the compound's potential in developing treatments for convulsive disorders (Zh. S. Arustamyan et al., 2019).

Affinity for Receptor Subtypes

Another research avenue involved synthesizing derivatives of WB 4101, where the ethylene chain separating the amine and the phenoxy units was replaced with a cyclopentanol moiety, showing selectivity at alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. This work highlights the compound's relevance in receptor subtype specificity studies (M. Bolognesi et al., 1999).

Antimicrobial and Cytotoxic Activity

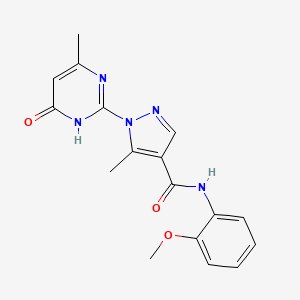

Derivatives based on 1H-benzimidazole incorporating the core structure of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride have been synthesized and evaluated for their antimicrobial and cytotoxic properties, suggesting potential applications in developing new antimicrobial and anticancer agents (M. Noolvi et al., 2014).

Bacterial Biofilm Inhibition and Cytotoxicity

Recent studies have synthesized new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and evaluated their bacterial biofilm inhibition and cytotoxicity. These compounds displayed suitable inhibitory action against bacterial biofilms and docile cytotoxicity, presenting a research direction towards addressing bacterial resistance issues (M. Abbasi et al., 2020).

Synthesis of Novel Compounds

The compound has also been a precursor in the synthesis of novel compounds, such as the generation of a structurally diverse library through alkylation and ring closure reactions, underscoring its versatility in synthetic organic chemistry (G. Roman, 2013).

Zukünftige Richtungen

The future directions for “1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride” could involve further exploration of its potential antibacterial properties, as well as investigation into other possible biological activities. Given the biological activities of sulfonamides and benzodioxane containing compounds, new compounds amalgamated with 1,4-benzodioxane heterocycle could be synthesized to act as antibacterial agents .

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c14-13(5-1-2-6-13)10-3-4-11-12(9-10)16-8-7-15-11;/h3-4,9H,1-2,5-8,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFUSMOQFFEJJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentan-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2662208.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2662209.png)

![N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B2662211.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2662213.png)

![[4-Fluoro-2-(propoxymethyl)phenyl]methanamine](/img/structure/B2662214.png)

![N-((4aR,6S,7R,8R,8aS)-6-(4-(tert-butyl)phenoxy)-2-(furan-2-yl)-8-hydroxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2662219.png)

![Methyl {[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B2662220.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-nitrobenzamide](/img/structure/B2662221.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetonitrile](/img/structure/B2662222.png)

![2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2662224.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2662228.png)

![1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2662230.png)